4-Cyano-2-fluorobutanoic acid
Description
4-Cyano-2-fluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a cyano (-CN) group at the fourth carbon and a fluorine atom at the second carbon of the butanoic acid backbone. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid (pKa ~2–3, estimated based on analogous structures), while the fluorine atom influences hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
4-cyano-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2/c6-4(5(8)9)2-1-3-7/h4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFUJHMRFHUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-2-fluorobutanoic acid typically involves the fluorination of a precursor compound followed by the introduction of the cyano group. One common method is the reaction of 2-fluorobutanoic acid with a cyanoating agent such as cyanogen bromide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as Grignard reagents in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound can be converted to this compound derivatives.
Reduction: The reduction of the cyano group can yield 4-cyano-2-fluorobutylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-fluorobutanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 4-cyano-2-fluorobutanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-cyano-2-fluorobutanoic acid with three structurally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Functional Group Analysis
- Cyano Group (-CN): The cyano group in this compound significantly lowers the pKa of the carboxylic acid compared to non-cyano analogs (e.g., 2-fluorobutanoic acid). This group also increases electrophilicity, facilitating nucleophilic reactions in synthetic pathways.
- Fluorine (-F): The fluorine atom at C2 introduces steric and electronic effects. In contrast, 2-fluorobutanoic acid lacks the cyano group, resulting in weaker acidity and fewer opportunities for covalent modifications.
Hydrogen-Bonding and Crystallography
The fluorine atom in this compound may participate in weak hydrogen bonds (C-F···H interactions), contrasting with stronger O-H···O/N bonds in non-fluorinated analogs. Graph set analysis (as per Etter’s formalism) could reveal distinct packing motifs compared to 4-cyanobutanoic acid, where hydrogen bonding is dominated by the carboxylic acid and cyano groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
